molecular formula C47H78O2 B1255059 20:3 Cholesteryl ester CAS No. 7274-08-0

20:3 Cholesteryl ester

Cat. No.: B1255059
CAS No.: 7274-08-0
M. Wt: 675.1 g/mol
InChI Key: MLPRJPSMAFZPLA-BBFGHUFCSA-N
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Mechanism of Action

Target of Action

The primary target of 20:3 Cholesteryl ester is the Cholesteryl Ester Transfer Protein (CETP) . CETP is a promising therapeutic target for cardiovascular diseases as it effectively lowers the low-density lipoprotein cholesterol levels and increases the high-density lipoprotein cholesterol levels in the human plasma .

Mode of Action

CETP has a flexible conformation and can form a continuous tunnel through its long axis, enabling the directional transfer of cholesteryl ester and triglycerides . The n-terminal β-barrel structure penetrates the HDL surface to promote cholesterol ester uptake . According to the shuttle model, CETP binds more strongly to HDL than LDL. Due to the higher pressure on the HDL end, the cholesteryl esters move toward the LDL end and bind to LDL, facilitating their transportation into the bloodstream and accelerating atherosclerosis .

Biochemical Pathways

The action of this compound affects the Reverse Cholesterol Transport (RCT) pathway . In this pathway, cholesterol efflux from different membrane pools includes both passive and energy-dependent processes . The cholesteryl ester (CE) molecules in both HDL3 and HDL2 particles are selectively removed by the SR-BI molecule in the hepatocyte membrane (direct RCT) or exchanged with an LDL particle on triglyceride by CETP .

Pharmacokinetics

Studies on similar compounds such as anacetrapib, a cetp inhibitor, show that these compounds are absorbed after administration of a single oral dose, with a median tmax of 30–50 h and elimination half-life of 1053–1223 h .

Result of Action

The action of this compound results in a net mass transfer of CE from HDLs to VLDLs and LDLs, and of TG from VLDLs to LDLs and HDLs . This leads to a decrease in the amount of cholesterol esters transferred into the bloodstream, ultimately slowing atherosclerosis .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the presence of other lipoproteins in the plasma can affect the efficiency of cholesterol ester transfer . Additionally, the liver plays a crucial role in the hydrolysis of CE and the subsequent conversion of free cholesterol into bile acid or its transportation into bile by ABCG5 and ABCG8, which is then excreted into feces .

Safety and Hazards

While there is limited specific information on the safety and hazards of “20:3 Cholesteryl ester”, it is known that cholesteryl esters are associated with atherosclerosis . Elevated CETP activity, which increases the transfer of cholesteryl esters among lipoproteins, is a major determinant of atherogenic dyslipidemia .

Future Directions

Future research directions may include further investigation into the role of cholesteryl esters in atherosclerosis and cardiovascular disease . There is also interest in measuring oxidized cholesteryl ester levels in plasma as a novel biomarker assay to evaluate the risk of developing cardiovascular disease and the efficacy of treatment .

Preparation Methods

Synthetic Routes and Reaction Conditions: Cholesteryl Homo-γ-Linolenate can be synthesized through the esterification of cholesterol with homo-γ-linolenic acid. This process typically involves the use of catalysts such as sodium ethylate and the reaction is carried out under controlled conditions to ensure the formation of the desired ester . The reaction can be represented as follows:

[ \text{Cholesterol} + \text{Homo-γ-Linolenic Acid} \xrightarrow{\text{Catalyst}} \text{Cholesteryl Homo-γ-Linolenate} + \text{Water} ]

Industrial Production Methods: Industrial production of cholesteryl esters, including Cholesteryl Homo-γ-Linolenate, often involves the use of ester interchange methods. This method uses cholesteryl acetate and the methyl esters of fatty acids as starting materials, with sodium ethylate as a catalyst . The reaction is typically carried out at elevated temperatures to facilitate the esterification process.

Chemical Reactions Analysis

Types of Reactions: Cholesteryl Homo-γ-Linolenate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen to the compound, leading to the formation of oxidized products.

    Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroperoxides and epoxides, while reduction can result in the formation of alcohols and alkanes.

Comparison with Similar Compounds

Similar Compounds:

Comparison: Cholesteryl Homo-γ-Linolenate is unique due to its specific fatty acid component, homo-γ-linolenic acid. This gives it distinct properties compared to other cholesteryl esters. For example, it has been shown to accumulate in specific tissues such as the adrenal glands and has unique correlations with cognitive decline in certain medical conditions .

Properties

IUPAC Name

[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (8Z,11Z,14Z)-icosa-8,11,14-trienoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C47H78O2/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-27-45(48)49-40-32-34-46(5)39(36-40)28-29-41-43-31-30-42(38(4)26-24-25-37(2)3)47(43,6)35-33-44(41)46/h11-12,14-15,17-18,28,37-38,40-44H,7-10,13,16,19-27,29-36H2,1-6H3/b12-11-,15-14-,18-17-/t38-,40+,41+,42-,43+,44+,46+,47-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLPRJPSMAFZPLA-BBFGHUFCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CCC=CCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C\C/C=C\C/C=C\CCCCCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4[C@H](C)CCCC(C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C47H78O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101188151
Record name (3β)-Cholest-5-en-3-yl (8Z,11Z,14Z)-8,11,14-eicosatrienoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101188151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

675.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7274-08-0
Record name (3β)-Cholest-5-en-3-yl (8Z,11Z,14Z)-8,11,14-eicosatrienoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7274-08-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3β)-Cholest-5-en-3-yl (8Z,11Z,14Z)-8,11,14-eicosatrienoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101188151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What makes 20:3 cholesteryl ester a potential biomarker for both Type 2 Diabetes and Cardiovascular Disease?

A1: The research identified a significant increase in 20:3-ChE levels in both the blood plasma and fatty heart tissue of mice fed a high-fat diet []. This dietary intervention is known to induce insulin resistance and mimic aspects of Type 2 Diabetes (T2DM) in mice. The elevated 20:3-ChE levels in the blood plasma make it a potential biomarker for T2DM diagnosis and monitoring. Additionally, the accumulation of 20:3-ChE specifically in the heart tissue, coupled with its identification as a dihomo-γ-linolenic acid (20:3 n-6) derivative, suggests a potential link to cardiovascular health. Dihomo-γ-linolenic acid is a precursor to pro-inflammatory molecules, and its dysregulation has been implicated in cardiovascular disease development []. Further research is needed to validate the role of 20:3-ChE as a biomarker in human cohorts and to elucidate the underlying mechanisms connecting it to both T2DM and cardiovascular disease.

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